
Oleuropein aglycone
説明
Oleuropein aglycone is the major phenolic component of extra virgin olive oil . It is derived from the deglycosylation of oleuropein that exists in the leaves and stone fruits of Olea europaea during the maturation period . It is gaining increasing attention due to its biological properties such as anti-Alzheimer’s disease, anti-breast cancer, anti-inflammatory, anti-hyperglycemic effect, anti-oxidative, and lipid-lowering properties .
Synthesis Analysis
Oleuropein aglycone is formed from oleuropein after the detachment of the glucose moiety . There are three hydrolytic methods used to obtain oleuropein aglycone from oleuropein: enzymatic hydrolysis, acid hydrolysis, and acetal hydrolysis . Enzymatic hydrolysis can be achieved with exogenous enzymes and endogenous enzymes .Molecular Structure Analysis
Oleuropein aglycone can be transformed into many other structures . For example, Oleuropein aglycone and decarboxymethyl oleuropein aglycone have identical dihydroxylated aromatic moieties in their structure . The difference between them is that a methoxycarbonyl group is presented on C-5 of the dihydropyrane ring of Oleuropein aglycone .Chemical Reactions Analysis
Oleuropein aglycone is formed from oleuropein via enzymatic, acidic, or acetyl hydrolysis . In addition, it is decomposed in the gastrointestinal tract of male human healthy volunteers .Physical And Chemical Properties Analysis
The physical and chemical properties of Oleuropein aglycone are closely related to its structure and the methods of its synthesis .科学的研究の応用
Structure, Acquisition, and Biological Activities : Oleuropein aglycone is obtained from oleuropein through hydrolytic methods such as enzymatic, acid, and acetal hydrolysis. Its diverse pharmacological effects include anti-Alzheimer's, anti-cancer (specifically breast cancer), anti-inflammatory, anti-hyperglycemic, anti-oxidative, and lipid-lowering properties (Xu et al., 2018).
Arthritis Treatment : In a study on mice, oleuropein aglycone showed significant effects in modulating the inflammatory response in collagen-induced arthritis. This included ameliorating clinical signs and improving histological status in joints and paws, as well as reducing oxidative and nitrosative damage and lowering proinflammatory cytokine levels (Impellizzeri et al., 2011).
Biorefinery and Production Methods : Oleuropein aglycone's production from renewable materials like olive leaves is explored for its environmental benefits. Techniques involve the use of homemade asymmetric capillary ceramic membranes in biocatalytic systems, highlighting its potential in green processes (Ranieri et al., 2018).
Spinal Cord Injury Treatment : Its effectiveness in treating spinal cord injury in mice has been demonstrated, with oleuropein aglycone reducing histological damage, inflammation, and promoting motor recovery (Impellizzeri et al., 2012).
Hydrolysis by Lactobacillus Plantarum : Lactobacillus plantarum strains, isolated from olive brines, can hydrolyze oleuropein to oleuropein aglycone, which is a significant step in the debittering process of table olives (Ciafardini et al., 1994).
Synthesis and Antioxidant Evaluation : Research has also focused on synthesizing oleuropein aglycone derivatives, exploring their potential in the food and cosmeceutical industries due to their antioxidant activities (Nikolaivits et al., 2017).
Alzheimer’s Disease Research : Studies have shown that oleuropein aglycone can interfere with toxic Aβ1-42 aggregation, a key feature in Alzheimer's disease. This offers insights into potential therapeutic applications for neurodegenerative diseases (Leri et al., 2019).
NMR Characterization : The characterization of oleuropein aglycones using proton and carbon NMR experiments has been documented, providing crucial information for further chemical analysis (Limiroli et al., 1995).
Cyclooxygenase Inhibition Properties : Oleuropein and its derivatives, including oleuropein aglycone, have been evaluated for their anti-COX-1 and anti-COX-2 properties, offering insights into their potential as anti-inflammatory agents (Procopio et al., 2009).
Synthesis and Antioxidant Properties : The synthesis and evaluation of oleuropein aglycone derivatives for their antioxidant capacities have been researched, highlighting their potential use in food fats (Nardi et al., 2017).
Neuroprotective Effects : Oleuropein aglycone has been shown to counteract Aβ42 toxicity in the rat brain, providing evidence of its neuroprotective and anti-inflammatory activities (Luccarini et al., 2014).
Enzymatic Hydrolysis Research : The enzymatic hydrolysis of oleuropein by Lactobacillus plantarum has been studied, highlighting the process of converting oleuropein to its aglycone (Marsilio et al., 1996).
Metabolic Effects : Oleuropein aglycone has shown potential in enhancing UCP1 expression in brown adipose tissue in diet-induced obese rats, contributing to obesity treatment research (Oi-Kano et al., 2017).
Ultrasound-Enhanced Enzymatic Hydrolysis : The acceleration of oleuropein hydrolysis to oleuropein aglycone using ultrasound has been explored, indicating advanced methods for efficient production (Delgado-Povedano et al., 2017).
Chemical and Enzymatic Hydrolysis : Studies on the chemical and enzymatic hydrolysis of oleuropein to its aglycone form have provided insights into potential industrial applications (Capasso et al., 1997).
Hypolipidemic and Antioxidant Activities : Oleuropein and its hydrolysis derivatives, including oleuropein aglycone, have shown hypolipidemic and antioxidant activities in animal models, suggesting benefits for cardiovascular health (Jemai et al., 2008).
Antioxidant Effect on Myocytes : The antioxidant effect of oleuropein aglycone has been studied in murine myocytes, revealing its potential in preventing ROS-mediated degenerative processes (Nardi et al., 2020).
Absorption and Metabolism Study : Research comparing the absorption, metabolism, and tissue distribution of hydroxytyrosol administered either in its free form or through oleuropein aglycone has provided valuable insights for food and nutraceutical applications (Hazas et al., 2016).
Anti-Inflammatory Properties : The anti-inflammatory properties of oleuropein aglycone in a mouse model of carrageenan-induced pleurisy have been documented, further supporting its potential in treating inflammatory diseases (Impellizzeri et al., 2011).
Cognitive Deficits and Neuropathology : Studies have shown that oleuropein aglycone can ameliorate cognitive deficits and neuropathology in animal models, suggesting its potential in neurodegenerative disease treatment (Pantano et al., 2017).
作用機序
Safety and Hazards
将来の方向性
Oleuropein aglycone is gaining increasing attention due to its biological properties . Research is necessary to get an overview of Oleuropein aglycone because of the increasing interest for its medicinal use . Therefore, future studies can focus on the structural properties, extraction, and biological activities of Oleuropein aglycone for its significant role in the development of new drugs .
特性
IUPAC Name |
methyl (4S,5E,6R)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-hydroxy-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O8/c1-3-12-13(14(18(23)25-2)10-27-19(12)24)9-17(22)26-7-6-11-4-5-15(20)16(21)8-11/h3-5,8,10,13,19-21,24H,6-7,9H2,1-2H3/b12-3+/t13-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWKXNFEOZXNLX-BBHIFXBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1O)C(=O)OC)CC(=O)OCCC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O)C(=O)OC)CC(=O)OCCC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953711 | |
| Record name | Oleuropein aglycon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31773-95-2 | |
| Record name | Oleuropein aglycon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31773-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleuropein aglycone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031773952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleuropein aglycon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




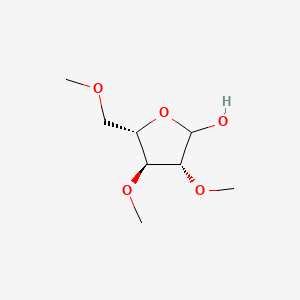


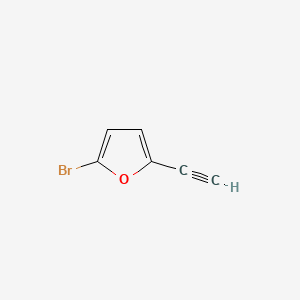
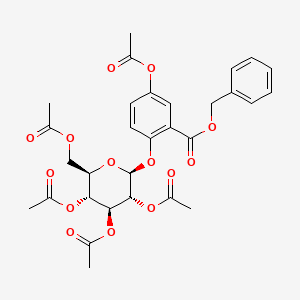
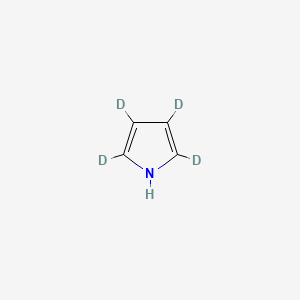
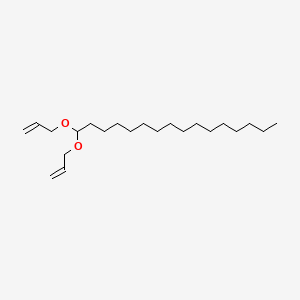
![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)
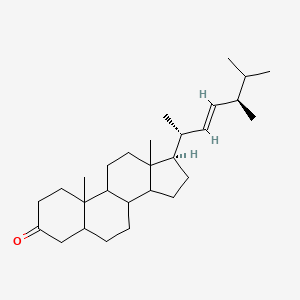
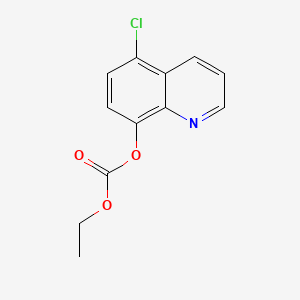
![6H-Furo[3,2-e]indole](/img/structure/B579801.png)
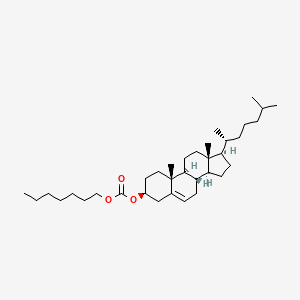
![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)